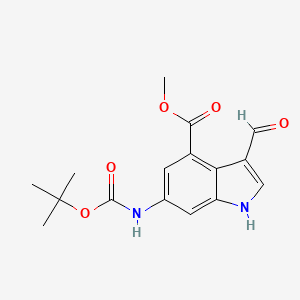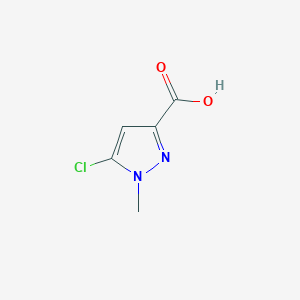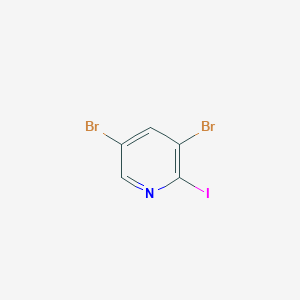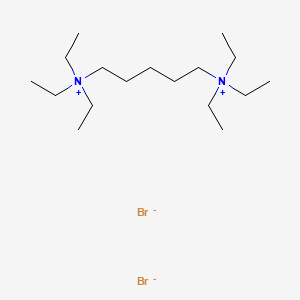
Ammonium, pentamethylenebis(triethyl-, dibromide
Overview
Description
Scientific Research Applications
- Disinfectant and Antiseptic Agent Ammonium, pentamethylenebis(triethyl-, dibromide) is commonly employed as a disinfectant and antiseptic. Its antimicrobial properties make it effective against bacteria, viruses, and fungi. Researchers investigate its use in wound care, surface disinfection, and medical equipment sterilization.
- Biological Research In biological studies, this compound serves as a tool for cell membrane permeabilization. Researchers use it to facilitate the uptake of molecules into cells, such as nucleic acids or other bioactive compounds. Its cationic nature allows it to interact with negatively charged cell membranes.
- Chemical Synthesis Ammonium, pentamethylenebis(triethyl-, dibromide) participates in organic synthesis. It can act as a brominating agent, introducing bromine atoms into molecules. Researchers explore its use in creating new compounds or modifying existing ones.
- Polymer Chemistry The compound’s quaternary ammonium structure makes it useful in polymer chemistry. It can serve as a reactive intermediate for the synthesis of polymers, including quaternary ammonium-based polymers. These polymers find applications in drug delivery, antimicrobial coatings, and materials science.
- Environmental Research Researchers investigate the environmental fate and behavior of this compound. Its persistence, mobility, and potential impact on ecosystems are studied. Understanding its behavior in soil, water, and air contributes to environmental risk assessments.
- Pharmacology and Toxicology Studies explore the pharmacological effects and toxicity of Ammonium, pentamethylenebis(triethyl-, dibromide). Researchers assess its safety, potential side effects, and therapeutic applications. This information informs regulatory decisions and medical practices.
- The compound’s bromine atoms can be used for surface modification. Researchers apply it to modify materials like textiles, plastics, or metals. Surface-functionalized materials may exhibit altered properties, such as improved antimicrobial activity or enhanced adhesion .
Surface Modification
Electrochemistry
Safety and Hazards
The safety data sheet for Ammonium, pentamethylenebis(triethyl-, dibromide) suggests that it may be harmful if swallowed and can cause skin irritation. It also states that it may cause respiratory irritation and could potentially cause damage to organs through prolonged or repeated exposure if swallowed .
properties
IUPAC Name |
triethyl-[5-(triethylazaniumyl)pentyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H40N2.2BrH/c1-7-18(8-2,9-3)16-14-13-15-17-19(10-4,11-5)12-6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXNJBNUQDVYKB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium, pentamethylenebis(triethyl-, dibromide | |
CAS RN |
7128-82-7 | |
| Record name | Ammonium, pentamethylenebis(triethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediaminium, N1,N1,N1,N5,N5,N5-hexaethyl-, bromide (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
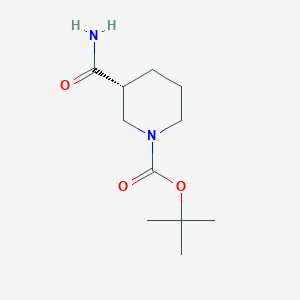
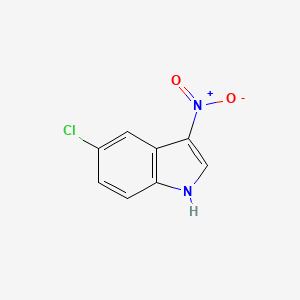



![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)




